4,5-Dichlorooxolan-2-one
Description
Chemical Identity:
4,5-Dichlorooxolan-2-one (CAS 3967-55-3), systematically named 4,5-dichloro-1,3-dioxolan-2-one, is a chlorinated cyclic carbonate. Its molecular formula is C₃Cl₂O₃, with a molecular weight of 170.96 g/mol. The compound features two chlorine atoms at positions 4 and 5 of the dioxolane ring, conferring distinct electronic and steric properties .
Applications and Handling:
Primarily used in organic synthesis, it serves as a reactive intermediate in pharmaceuticals and agrochemicals. Its Safety Data Sheet (SDS) highlights hazards such as respiratory irritation upon inhalation, necessitating stringent handling protocols .
Properties
CAS No. |
114434-99-0 |
|---|---|
Molecular Formula |
C4H4Cl2O2 |
Molecular Weight |
154.98 g/mol |
IUPAC Name |
4,5-dichlorooxolan-2-one |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-1-3(7)8-4(2)6/h2,4H,1H2 |
InChI Key |
XBHAKMVKQPJLNK-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1=O)Cl)Cl |
Canonical SMILES |
C1C(C(OC1=O)Cl)Cl |
Synonyms |
2(3H)-Furanone,4,5-dichlorodihydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The reactivity and applications of 4,5-dichlorooxolan-2-one are influenced by its substituents. Below is a comparison with structurally related dioxolanones:
Table 1: Structural Comparison of Dioxolanone Derivatives
Key Observations :
Electrophilicity : The dichloro derivative exhibits higher electrophilicity than its dimethyl counterpart due to electron-withdrawing Cl substituents, facilitating nucleophilic ring-opening reactions (e.g., with amines or alcohols) .
Chirality : The cis-dichloro-dimethyl variant () introduces a chiral center, making it relevant in asymmetric synthesis or as a pharmaceutical impurity .
Polarity : The hydroxy/hydroxymethyl derivative (CAS 38996-14-4) is highly polar, contrasting with the hydrophobic nature of methyl-substituted analogues .
Reactivity and Stability
Table 2: Reactivity Trends
| Compound | Stability in Protic Solvents | Susceptibility to Hydrolysis | Thermal Stability |
|---|---|---|---|
| This compound | Moderate | High (Cl groups accelerate) | Moderate |
| 4,5-Dimethyloxolan-2-one | High | Low | High |
| Tetrachlorodioxolan-2-one | Low (steric strain) | Very High | Low |
| Hydroxy/hydroxymethyl variant | High (H-bonding stabilizes) | Moderate | High |
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